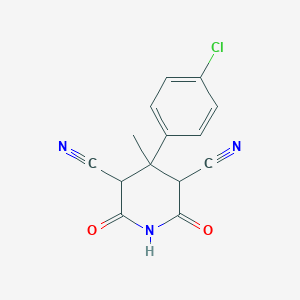

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Beschreibung

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and two dioxopiperidine rings, along with two cyano groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c1-14(8-2-4-9(15)5-3-8)10(6-16)12(19)18-13(20)11(14)7-17/h2-5,10-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOYMSDHFWUJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

Addition of the Methyl Group: The methyl group can be added through an alkylation reaction using a methylating agent such as methyl iodide.

Formation of the Dioxopiperidine Rings: The dioxopiperidine rings can be formed through a series of oxidation reactions.

Introduction of the Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for nucleophilic substitution include sodium cyanide (NaCN) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 330.76 g/mol. It features a piperidine ring with two carbonyl groups and a dicarbonitrile substituent, which contributes to its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Synthesis and Evaluation

A study published in Biomolecules synthesized several derivatives of 4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile, assessing their biological activity against hematological malignancies. The synthesized compounds demonstrated significant cytotoxicity against multiple myeloma and leukemia cell lines. Specifically, compounds derived from this scaffold showed enhanced binding affinity to target proteins involved in apoptosis regulation, such as p53 and Bax .

Molecular Docking Studies

Molecular docking studies indicated that these compounds can effectively interact with key proteins associated with cancer cell survival. The computational analyses revealed that certain derivatives could bind to active sites on proteins linked to cancer progression, suggesting a mechanism for their anti-cancer effects .

Pharmacokinetic Properties

Pharmacokinetic evaluations have been conducted to assess the drug-like properties of these compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate favorable profiles for several derivatives of this compound, suggesting they may be viable candidates for further development in cancer therapy .

Hematological Cancer Cell Lines

In a comprehensive study involving various hematological cancer cell lines, the compound exhibited potent anti-cancer activity by inducing apoptosis through upregulation of pro-apoptotic genes. The study reported IC50 values indicating effective concentrations required to inhibit cell growth significantly .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound II | Multiple Myeloma (H929) | 5.0 | Apoptosis induction via p53 |

| Compound IV | Acute Myeloid Leukemia (MV411) | 7.5 | Apoptosis induction via Bax |

| Compound V | NK T-cell Lymphoma (SNK1) | 6.0 | Apoptosis induction via p53 |

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chlorophenyl derivatives: Compounds such as 4-chlorophenylacetic acid and 4-chlorophenylhydrazine share the chlorophenyl group but differ in other structural aspects.

Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and 4-methylpiperidine share the piperidine ring but differ in their substituents.

Uniqueness

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile is unique due to its combination of functional groups and its specific structural arrangement. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring with two carbonitrile groups and a chlorophenyl substituent, which contributes to its biological activity.

Research has indicated that compounds containing the dioxopiperidine structure exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Antioxidant Activity : The presence of dicarbonitrile groups contributes to antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

A notable area of research is the compound's application in treating acute myeloid leukemia (AML). Studies have demonstrated that it can be used in combination therapies with established drugs like venetoclax and azacitidine to enhance therapeutic efficacy against AML .

Case Studies

- Combination Therapy for AML :

- Neuroprotective Effects :

Research Findings

Several studies have focused on the pharmacological profile and biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.